Allosteric Binding Mechanism Distinct from CRD-Targeting Galectin-1 Inhibitors
OTX008 acts as an allosteric inhibitor that binds outside the carbohydrate recognition domain (CRD) of galectin-1, in contrast to newer inhibitors like GB1490 that bind within the CRD . This mechanistic difference translates to distinct functional activity profiles: in a Jurkat cell apoptosis rescue assay, OTX008 exhibits no activity, whereas the CRD-binding inhibitor GB1490 demonstrates an IC50 of 2.30 µM . This is not a potency differential but a binary distinction in pharmacological outcome in this specific model system.
| Evidence Dimension | Functional activity in galectin-1-induced Jurkat cell apoptosis assay |
|---|---|
| Target Compound Data | No inhibition (inactive) |
| Comparator Or Baseline | GB1490: IC50 = 2.30 µM |
| Quantified Difference | Binary (inactive vs. active) |
| Conditions | Jurkat cell apoptosis rescue assay, in vitro |
Why This Matters
This binary functional divergence in a specific assay system demonstrates that OTX008 is mechanistically non-interchangeable with CRD-binding galectin-1 inhibitors, directly impacting experimental design and interpretation.
- [1] Zetterberg FR, et al. Discovery of Selective and Orally Available Galectin-1 Inhibitors. J Med Chem. 2023 Dec 7; and ProbeChem GB1490 technical datasheet. View Source
